4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid

Descripción general

Descripción

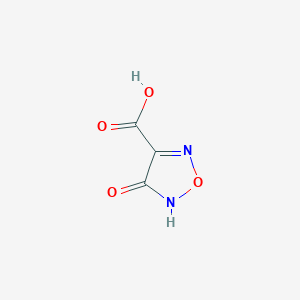

El ácido 4-hidroxi-1,2,5-oxadiazol-3-carboxílico es un compuesto orgánico perteneciente a la clase de los furazanos. Los furazanos se caracterizan por un anillo aromático de cinco miembros que contiene un átomo de oxígeno y dos átomos de nitrógeno en posiciones específicas.

Métodos De Preparación

La síntesis del ácido 4-hidroxi-1,2,5-oxadiazol-3-carboxílico típicamente implica la O-acilación de una amidoxima con un cloruro de acilo, un anhídrido o un ácido carboxílico activado en un solvente adecuado. Esto es seguido por cicloadición del O-acilamidoxima para formar el anillo de 1,2,4-oxadiazol en presencia de una base adecuada como TBAF/THF a temperatura ambiente . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

El ácido 4-hidroxi-1,2,5-oxadiazol-3-carboxílico sufre diversas reacciones químicas, entre ellas:

Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.

Sustitución: Puede sufrir reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos nucleófilos y electrófilos. .

Aplicaciones Científicas De Investigación

El ácido 4-hidroxi-1,2,5-oxadiazol-3-carboxílico tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico, particularmente en el tratamiento de enzimas y vías específicas implicadas en enfermedades

Mecanismo De Acción

El mecanismo de acción del ácido 4-hidroxi-1,2,5-oxadiazol-3-carboxílico involucra su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que interactúa con la L-lactato deshidrogenasa, inhibiendo su actividad. Esta interacción puede afectar las vías metabólicas y los procesos celulares, lo que lleva a diversos efectos biológicos .

Comparación Con Compuestos Similares

El ácido 4-hidroxi-1,2,5-oxadiazol-3-carboxílico se puede comparar con otros compuestos similares, tales como:

Derivados de 1,2,4-oxadiazol: Estos compuestos comparten una estructura de anillo de oxadiazol similar, pero difieren en sus sustituyentes y grupos funcionales.

Derivados de furazán: Estos compuestos también contienen un anillo de furazán, pero pueden tener diferentes grupos funcionales unidos. La singularidad del ácido 4-hidroxi-1,2,5-oxadiazol-3-carboxílico radica en sus grupos funcionales específicos y su disposición, que confieren propiedades químicas y biológicas distintas .

Actividad Biológica

4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid (HOC) is an organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. Its molecular formula is with a molecular weight of approximately 114.06 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution, which are critical for its biological activity .

The biological activity of HOC is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit the enzyme lactate dehydrogenase (LDH) , which plays a crucial role in metabolic pathways. This inhibition can lead to alterations in cellular metabolism and energy production .

Interaction with Ionotropic Glutamate Receptors

HOC has also been studied for its potential as a bioisosteric replacement for carboxylic acids in the context of ionotropic glutamate receptors (iGluRs). In particular, it has been integrated into compounds targeting these receptors, demonstrating varying degrees of agonistic and antagonistic activities. For example, certain derivatives have shown selectivity towards AMPA receptors with an effective concentration around 10 µM .

Biological Activities

Research indicates that HOC exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : HOC derivatives have been evaluated for their antimicrobial properties against various pathogens. Preliminary studies suggest that modifications to the oxadiazole ring can enhance efficacy against specific bacterial strains.

- Antitumor Effects : Some studies have reported that HOC derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells, although further research is needed to elucidate the underlying mechanisms.

- Neuroprotective Properties : HOC has been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate glutamate signaling may contribute to reduced excitotoxicity in neuronal cells .

Comparative Studies

To better understand the unique properties of HOC, comparative studies with related compounds are essential. The following table summarizes key comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| This compound | Oxadiazole derivative | Exhibits diverse biological activities |

| 1,2,5-Oxadiazole-3,4-dicarboxylic acid | Dicarboxylic acid | Enhanced solubility; potential for drug formulation |

| 5-Aryl-1,3,4-oxadiazoles | Aryl derivative | Broader range of biological activities |

This table highlights how structural variations affect the biological activity and potential applications of oxadiazole derivatives.

Case Studies

Several case studies illustrate the practical applications of HOC:

- Study on Antimicrobial Activity : A series of HOC derivatives were synthesized and tested against Staphylococcus aureus. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial potential.

- Neuroprotective Study : In a model simulating oxidative stress in neuronal cells, HOC demonstrated protective effects by reducing reactive oxygen species (ROS) levels by 40%, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

- Cancer Cell Proliferation Inhibition : Research involving human cancer cell lines showed that specific HOC derivatives could reduce cell viability by up to 60% at concentrations of 50 µM over 48 hours.

Propiedades

IUPAC Name |

4-oxo-1,2,5-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O4/c6-2-1(3(7)8)4-9-5-2/h(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRWUZLLHSXPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NONC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66313-36-8 | |

| Record name | 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.